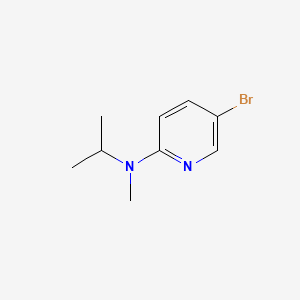

5-bromo-N-isopropyl-N-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-N-isopropyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .

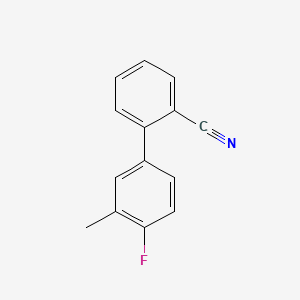

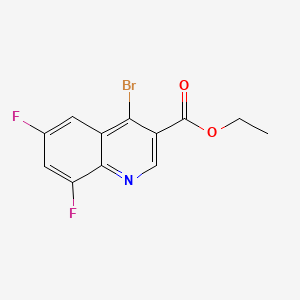

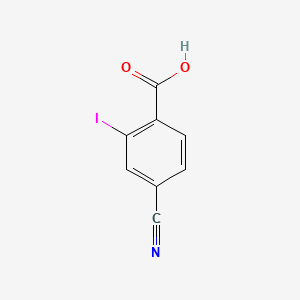

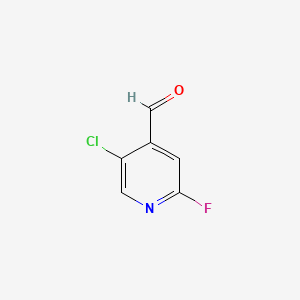

Molecular Structure Analysis

The molecular structure of 5-bromo-N-isopropyl-N-methylpyridin-2-amine is defined by its molecular formula, C9H13BrN2 . The InChI code for this compound is 1S/C6H7BrN2/c1-8-6-3-2-5 (7)4-9-6/h2-4H,1H3, (H,8,9) .Physical And Chemical Properties Analysis

5-bromo-N-isopropyl-N-methylpyridin-2-amine is a solid at room temperature . Its molecular weight is 229.12 . More detailed physical and chemical properties were not available in the search results.Applications De Recherche Scientifique

Conducting a Comprehensive Analysis: A General Guide

Application 1

Application 2

Application 3

Application 4

Application 5

Application 6

Application 7

- Methods of Application : The compound might be involved in the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, leading to the synthesis of bromohydrins and dibromides .

- Results Summary : The optimal conditions for such reactions would be determined, such as the concentration of hydrobromic acid and flow rate, to maximize the yield of the desired brominated compounds .

Application 8

- Summary of Application : It may be utilized in the synthesis of Metal–Organic Frameworks (MOFs), which have a wide range of applications including catalysis, gas storage, and separation .

- Methods of Application : The compound could act as an organic linker in the construction of MOFs, contributing to the framework’s stability and functionality .

- Results Summary : The properties of the resulting MOFs, such as porosity, surface area, and chemical stability, would be characterized to assess their performance in targeted applications .

Application 9

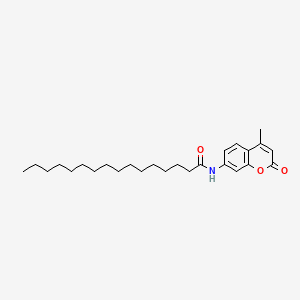

- Summary of Application : Derivatives of this compound could be synthesized and tested for their anticancer activity, particularly against leukemia cell lines .

- Methods of Application : The compound would be used to create new brominated derivatives, which would then be evaluated for their biological activity on human tumor cell lines .

- Results Summary : The presence of bromine in the compound’s structure could potentially increase its anticancer activity, which would be quantified through cell viability assays .

Application 10

Application 11

Application 12

Application 13

Application 14

Application 15

Safety And Hazards

This compound is associated with some safety hazards. It has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statement H302 is associated with this compound, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

5-bromo-N-methyl-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)12(3)9-5-4-8(10)6-11-9/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAXHILKQMXJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734208 |

Source

|

| Record name | 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-isopropyl-N-methylpyridin-2-amine | |

CAS RN |

1247382-28-0 |

Source

|

| Record name | 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)